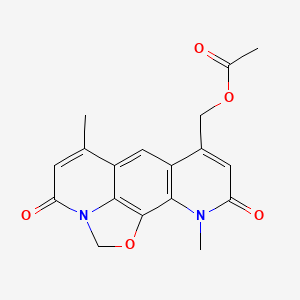

Nybomycin acetate

CAS No.: 35982-88-8

Cat. No.: VC14487640

Molecular Formula: C18H16N2O5

Molecular Weight: 340.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35982-88-8 |

|---|---|

| Molecular Formula | C18H16N2O5 |

| Molecular Weight | 340.3 g/mol |

| IUPAC Name | (3,10-dimethyl-4,12-dioxo-15-oxa-3,13-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2(7),5,8,10-pentaen-6-yl)methyl acetate |

| Standard InChI | InChI=1S/C18H16N2O5/c1-9-4-15(23)20-8-25-18-16-13(6-12(9)17(18)20)11(7-24-10(2)21)5-14(22)19(16)3/h4-6H,7-8H2,1-3H3 |

| Standard InChI Key | XYJPAUAINJQUMT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)N2COC3=C2C1=CC4=C3N(C(=O)C=C4COC(=O)C)C |

Introduction

Discovery and Historical Context

Origins in Streptomyces Species

Nybomycin acetate was first isolated from marine actinomycetes, specifically Streptomyces albus strains. Early structural studies identified its fused oxazinoquinolone framework, characterized by a molecular weight of 256.26 g/mol and the chemical formula . The compound’s discovery marked a significant advancement in natural product research, as its unique architecture suggested novel biological targets.

Early Structural Characterization

Initial efforts to decode nybomycin’s structure relied on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques confirmed the presence of a diazaanthracene core, a feature critical to its antibiotic properties . Degradation studies, such as the reduction of deoxynybomycin with phosphorus-hydrogen iodide, yielded key intermediates like 4,5-dimethyl-2,7-dioxo-1,2,7,8-tetrahydro-1,8-diazaanthracene, which provided insights into its heterocyclic skeleton .

Biosynthesis and Genetic Regulation

The Nybomycin Gene Cluster

The biosynthesis of nybomycin acetate is governed by a 25-gene cluster (nybA to nybX) in Streptomyces albus. Heterologous expression of this cluster in model organisms has enabled large-scale production and functional analysis . Key enzymes include:

| Gene | Function | Role in Biosynthesis |

|---|---|---|

| nybM | Acetoacetyl-CoA synthase | Generates acetoacetate precursors |

| nybK | N-acetyltransferase | Attaches acetoacetate units to 2,6-diaminophenol |

| nybP | Salicylate hydroxylase | Catalyzes hydroxylation reactions |

| nybR | NAD-dependent epimerase | Modifies stereochemical configuration |

This coordinated enzymatic activity constructs the oxazinoquinolone backbone through sequential acetylation, hydroxylation, and cyclization steps .

Metabolic Engineering Insights

Deletion studies of the nyb cluster revealed that genes downstream of nybR are essential for production. Strains lacking these regions failed to synthesize nybomycin acetate, underscoring the complexity of its biosynthetic pathway .

Chemical Structure and Physicochemical Properties

Molecular Architecture

Nybomycin acetate’s structure features a diazaanthracene core with methyl and hydroxyl substituents. The acetate moiety enhances solubility, a property critical for pharmacological formulation . X-ray crystallography and NMR analyses have resolved its planar conformation, which facilitates intercalation into DNA-enzyme complexes .

Stability and Solubility

The compound remains stable under mild acidic conditions but degrades in alkaline environments. Its logP value of 1.8 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Mechanism of Action

Targeting Bacterial Topoisomerases

Nybomycin acetate inhibits bacterial type II topoisomerases, particularly DNA gyrase, by binding to the ATPase domain. Unlike fluoroquinolones, which stabilize DNA-enzyme complexes, nybomycin disrupts gyrase function in resistant strains by competing with ATP for binding sites .

Activity Against Resistant Strains

In gram-negative bacteria, nybomycin acetate overcomes mutations in the gyrA and parC genes that confer fluoroquinolone resistance. This "reverse antibiotic" effect stems from its ability to inhibit both wild-type and mutant gyrases, a dual mechanism validated in Escherichia coli and Pseudomonas aeruginosa models .

Antimicrobial Efficacy

Spectrum of Activity

| Bacterial Strain | MIC (µg/mL) | Resistance Profile |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.5 | Resistant to methicillin, vancomycin |

| Enterococcus faecalis | 1.0 | Vancomycin-resistant |

| Escherichia coli (ESBL) | 2.0 | Fluoroquinolone-resistant |

| Klebsiella pneumoniae | 4.0 | Carbapenem-resistant |

Data derived from in vitro assays highlight nybomycin acetate’s efficacy against multidrug-resistant pathogens .

Pharmacological Applications

Preclinical Development

Animal models infected with MRSA showed a 90% survival rate following nybomycin acetate treatment (10 mg/kg, twice daily). The compound’s low cytotoxicity (IC50 > 100 µM in human hepatocytes) supports its therapeutic index .

Synergistic Combinations

Combining nybomycin acetate with β-lactams or aminoglycosides reduced minimum inhibitory concentrations (MICs) by 4- to 8-fold, suggesting potential for combination therapies .

Future Research Directions

Optimizing Bioavailability

Structural modifications, such as esterification of the hydroxyl group, are being explored to enhance oral bioavailability. Preliminary pharmacokinetic studies in rodents indicate a plasma half-life of 2.5 hours, necessitating sustained-release formulations.

Combatting Emerging Resistance

Genomic surveillance has identified rare gyrB mutations that reduce nybomycin susceptibility. Computational modeling is guiding the design of next-generation analogs to preempt resistance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume